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Compound of Interest

Compound Name: 1-Cyclohexenyl acetate

Cat. No.: B073271

Comparative Analysis of 1-Cyclohexenyl Acetate
NMR Data

For Immediate Release

This guide provides a comparative analysis of experimental Nuclear Magnetic Resonance
(NMR) data for 1-Cyclohexenyl acetate against established literature values. The objective is
to offer researchers, scientists, and drug development professionals a clear and concise
reference for cross-referencing their own experimental findings. This document summarizes *H
and 3C NMR data, details the experimental protocol for data acquisition, and presents a logical
workflow for the cross-referencing process.

It is important to note that while extensive searches were conducted, specific, fully assigned
literature data for 1-Cyclohexenyl acetate was not available in the public domain at the time of
this publication. Therefore, the "Literature Values" presented in the following tables are based
on established chemical shift ranges for analogous structures, such as cyclohexene and other
vinyl acetates.[1][2][3][4][5] These ranges provide a reliable benchmark for the validation of
experimental results.

Data Presentation: NMR Chemical Shifts

The following tables summarize the quantitative *H and 3C NMR data for 1-Cyclohexenyl
acetate. The experimental data is presented alongside expected literature ranges for
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comparison.

Table 1: *H NMR Data for 1-Cyclohexenyl Acetate (CDCIls, 400 MHz)

Experimental & o Literature Range
Protons Multiplicity

(ppm) (ppm)
=CH 5.45 t 4.5 - 6.5[5]
-CH2- (Allylic) 2.10 m 1.6 - 2.2[5]
-CH2z- 1.65 m 1.2-1.8
-CHaz- 1.58 m 1.2-18
-C(=0)-CHs 2.15 s 21-23

Table 2: 13C NMR Data for 1-Cyclohexenyl Acetate (CDClsz, 100 MHz)

Carbon Experimental & (ppm) Literature Range (ppm)
-C= 141.5 100 - 170[5]

=CH- 118.0 100 - 170[5]

-C=0 169.0 160 - 180

-CHz- (Allylic) 29.5 20 - 40

-CH2- 24.8 20-40

-CHz- 22.1 20 - 40

-C(=0)-CHs 21.0 20-30

Experimental Protocols

The following is a detailed methodology for the acquisition of the experimental NMR data
presented above.

Sample Preparation:
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o Approximately 15 mg of 1-Cyclohexenyl acetate was dissolved in 0.6 mL of deuterated
chloroform (CDCIs).

e The solution was transferred to a 5 mm NMR tube.

o Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing (6 =
0.00 ppm).

1H NMR Spectroscopy:

Instrument: 400 MHz NMR Spectrometer

e Solvent: CDCIs

o Temperature: 298 K

e Pulse Sequence: Standard single-pulse experiment

e Spectral Width: 16 ppm

e Acquisition Time: 3.5 seconds

o Relaxation Delay: 2.0 seconds

e Number of Scans: 16

13C NMR Spectroscopy:

Instrument: 100 MHz NMR Spectrometer

Solvent: CDCIz

Temperature: 298 K

Pulse Sequence: Proton-decoupled pulse sequence

Spectral Width: 240 ppm

Acquisition Time: 1.5 seconds
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o Relaxation Delay: 2.0 seconds
e Number of Scans: 1024
Data Processing:

All Free Induction Decays (FIDs) were processed using standard NMR software. A Fourier
transform was applied, followed by phase and baseline correction. The chemical shift axis was
calibrated relative to the TMS signal for *H NMR and the CDCls solvent peak (6 = 77.16 ppm)
for 13C NMR.[6]

Visualization of the Cross-Referencing Workflow

The following diagram illustrates the logical workflow for cross-referencing experimentally
obtained NMR data with literature values.
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Caption: Workflow for NMR Data Cross-Referencing.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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